molecular formula C20H20ClN3O B1225747 5-chloro-7-(piperidin-1-yl(pyridin-2-yl)methyl)qui

5-chloro-7-(piperidin-1-yl(pyridin-2-yl)methyl)qui

Cat. No.: B1225747
M. Wt: 353.8 g/mol
InChI Key: UUKXQRCKOJRJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-7-(piperidin-1-yl(pyridin-2-yl)methyl)qui is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

The synthesis of 5-chloro-7-(piperidin-1-yl(pyridin-2-yl)methyl)qui typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl and Pyridinyl Groups: This step often involves nucleophilic substitution reactions where the quinoline derivative reacts with piperidine and pyridine derivatives under basic conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-chloro-7-(piperidin-1-yl(pyridin-2-yl)methyl)qui can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

5-chloro-7-(piperidin-1-yl(pyridin-2-yl)methyl)qui has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The unique electronic properties of this compound make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-chloro-7-(piperidin-1-yl(pyridin-2-yl)methyl)qui involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-chloro-7-(piperidin-1-yl(pyridin-2-yl)methyl)qui include other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but differs in its side chains.

    Quinoline N-oxides: These compounds have an oxidized quinoline ring and are studied for their antimicrobial properties.

    Piperidinyl-quinoline Derivatives: These compounds have similar structures but may vary in the position or type of substituents, affecting their biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-7-[piperidin-1-yl(pyridin-2-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C20H20ClN3O/c21-16-13-15(20(25)18-14(16)7-6-10-23-18)19(17-8-2-3-9-22-17)24-11-4-1-5-12-24/h2-3,6-10,13,19,25H,1,4-5,11-12H2

InChI Key

UUKXQRCKOJRJOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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